molecular formula C14H10Cl2O B1359005 4,4'-Dichloro-3-methylbenzophenone CAS No. 951891-10-4

4,4'-Dichloro-3-methylbenzophenone

Cat. No.: B1359005
CAS No.: 951891-10-4
M. Wt: 265.1 g/mol
InChI Key: OPXQDEFYKDNKGM-UHFFFAOYSA-N
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Description

4,4’-Dichloro-3-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 4th position on each phenyl ring, and a methyl group is substituted at the 3rd position on one of the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dichloro-3-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of 4-chloro-3-methylbenzoyl chloride with 4-chlorobenzene in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a petroleum ether solvent at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dichloro-3-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including the use of continuous flow reactors and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-3-methylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dichloro-3-methylbenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-3-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the activation of the carbonyl group and the stabilization of reaction intermediates through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar structure but lacks the methyl group.

    3,3’-Dichloro-4-methylbenzophenone: Chlorine atoms and methyl group are positioned differently.

    4-Chloro-3-methylbenzophenone: Only one chlorine atom is substituted.

Uniqueness

4,4’-Dichloro-3-methylbenzophenone is unique due to the specific positioning of the chlorine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQDEFYKDNKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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